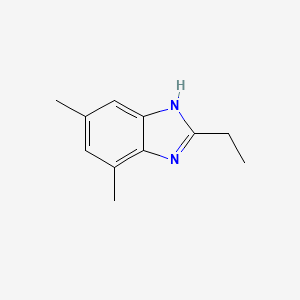

2-Ethyl-4,6-dimethylbenzimidazole

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-ethyl-4,6-dimethyl-1H-benzimidazole |

InChI |

InChI=1S/C11H14N2/c1-4-10-12-9-6-7(2)5-8(3)11(9)13-10/h5-6H,4H2,1-3H3,(H,12,13) |

InChI Key |

SDQFEXFVDTYUOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2N1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 4,6-Dimethoxy-2-(4'-methoxyphenyl)benzimidazole (5e)

- Structure : Methoxy groups at 4,6-positions and a 4'-methoxyphenyl group at the 2-position.

- Properties : Higher polarity due to methoxy substituents (logP ≈ 2.26 inferred from methoxy analogs) .

- Synthesis: Derived from 2-aminobenzamide precursors under acidic ethanol conditions .

- Applications : Methoxy groups may improve solubility but reduce membrane penetration compared to alkylated analogs.

(b) 2-Benzyl-4,6-dimethoxybenzimidazole (5d)

(c) 4-Chloro-N-(2',4'-dimethoxyphenyl)benzamide (10h)

- Structure : Chlorobenzamide precursor for methoxy-substituted benzimidazoles.

- Relevance : Highlights the role of electron-withdrawing groups (e.g., Cl) in directing substituent placement during synthesis .

Heterocyclic Analogs with Similar Substitution Patterns

(a) Pyridine, 2-ethyl-4,6-dimethyl- (CAS 1124-35-2)

(b) Thiazole, 2-ethyl-4,5-dimethyl- (CAS 873-64-3)

- Structure : Thiazole ring with ethyl and methyl groups.

- Properties : Higher polarity (logP ≈ 1.44) compared to benzimidazole analogs due to sulfur’s electronegativity .

- Applications : Thiazoles are common in agrochemicals but less prevalent in drug design than benzimidazoles.

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on alkyl substituent contributions.

Research Findings and Discussion

- Synthetic Efficiency : Alkyl-substituted benzimidazoles (e.g., this compound) face steric challenges during cyclization, reducing yields compared to methoxy analogs .

- Lipophilicity Trends : Ethyl/methyl groups increase logP by ~1 unit compared to methoxy analogs, favoring blood-brain barrier penetration but complicating aqueous formulation .

- Biological Activity: While 2-aminobenzimidazoles exhibit antiviral and anticancer properties , alkylated derivatives may prioritize targets requiring hydrophobic interactions (e.g., lipid kinases).

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the cyclocondensation of 3,5-dimethyl-1,2-phenylenediamine with propionic acid under acidic conditions. Polyphosphoric acid (PPA) is employed as both a solvent and catalyst to facilitate dehydration and ring closure. The reaction proceeds via the formation of an intermediate Schiff base, followed by intramolecular cyclization (Fig. 1):

Optimization and Yield

-

Alternative acids : Concentrated HCl or HSO may be used but result in lower yields (50–60%) due to side reactions.

-

Scale-up : Industrial protocols often substitute PPA with recyclable ionic liquids to reduce environmental impact.

Nitrile-Based Cyclization Using Propionitrile

Catalytic Dehydrogenation Approach

Propionitrile serves as a nitrile precursor in a two-step process involving Raney nickel-catalyzed dehydrogenation:

-

Ring Closure : 3,5-Dimethyl-1,2-phenylenediamine reacts with propionitrile in the presence of sulfur-based catalysts (e.g., SCl) at 80–110°C to form a dihydrobenzimidazole intermediate.

-

Dehydrogenation : The intermediate is treated with Raney nickel at 170–200°C, yielding the aromatic benzimidazole.

Performance Metrics

-

Advantages : Minimal byproducts (e.g., <5% 2-mercapto derivatives).

-

Limitations : Requires strict temperature control to prevent over-dehydrogenation.

Microwave-Assisted Synthesis with Erbium(III) Triflate

Accelerated Cyclocondensation

Microwave irradiation enhances reaction efficiency by reducing time and energy consumption. Er(OTf) acts as a Lewis acid catalyst, enabling solvent-free conditions:

Key Parameters

-

Reaction Time : 5–10 minutes versus 6–8 hours in conventional methods.

-

Catalyst Recyclability : Er(OTf) is recoverable via aqueous extraction, retaining >90% activity after five cycles.

Hydrogenation of Nitro intermediates

Stepwise Synthesis from Nitro Precursors

This method involves nitration followed by catalytic hydrogenation (Fig. 2):

Yield and Challenges

-

Overall Yield : 65–70% due to losses in multistep purification.

-

Byproducts : Trace amounts (<2%) of 4-ethyl isomers may form during cyclization.

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | PPA | 6–8 h | 68–75 | 95–98 | Industrial |

| Nitrile Dehydrogenation | SCl/Raney Ni | 10–12 h | 72–78 | 97–99 | Pilot-scale |

| Microwave-Assisted | Er(OTf) | 5–10 min | 85–91 | >99 | Lab-scale |

| Nitro Hydrogenation | Pd/C | 24–36 h | 65–70 | 90–95 | Limited |

Mechanistic Insights and Side Reactions

Role of Acid Catalysts

PPA and HSO protonate the carbonyl oxygen of propionic acid, enhancing electrophilicity for nucleophilic attack by the diamine’s amine group. Over-acidification, however, risks sulfonation of the aromatic ring, necessitating precise stoichiometry.

Common Byproducts

-

2-Mercapto Derivatives : Formed via sulfur incorporation when using SCl.

-

Isomeric Contamination : 4-Ethyl-6-methyl isomers may arise from regioselective cyclization.

Industrial and Environmental Considerations

Green Chemistry Metrics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethyl-4,6-dimethylbenzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives with appropriate carbonyl or alkylating agents. For example, Phillips' method for 2-substituted benzimidazoles employs condensation of o-phenylenediamine with carboxylic acids or esters under acidic conditions . Ethyl groups can be introduced via alkylation using ethyllithium or Grignard reagents . Optimize yields by controlling solvent polarity (e.g., ethanol or DMSO), reflux duration (4–18 hours), and stoichiometric ratios (e.g., 1:1 molar ratio of amine to carbonyl agent) . Post-synthesis purification via crystallization (water-ethanol mixtures) or column chromatography improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- FT-IR : Identify N-H stretching (3267–3100 cm⁻¹ for benzimidazole rings) and C-H vibrations (2927–2855 cm⁻¹ for methyl/ethyl groups) .

- ¹H/¹³C NMR : Assign ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and methyl groups on the benzimidazole ring (δ 2.1–2.3 ppm). Aromatic protons appear at δ 6.5–8.0 ppm .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 189.1 for C₁₁H₁₄N₂) and fragmentation patterns .

Q. How can researchers evaluate the biological activity of this compound derivatives in vitro?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Anticancer Screening : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., CDK1/GSK3β) or proteases . Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can solvent and catalyst selection impact the stereoselectivity of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can induce enantioselectivity. For example, ethyllithium in dry toluene produced a 98:2 diastereomeric ratio in oxazolidine derivatives . Solvent polarity (e.g., DMF vs. THF) influences transition-state stabilization; non-polar solvents favor bulky substituent orientation . Computational modeling (DFT) predicts steric and electronic effects on stereoselectivity .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole analogs?

- Methodological Answer :

- Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting bioactivity .

- Structural Confirmation : Single-crystal XRD to confirm substituent positions, as misassignment (e.g., 4,6- vs. 5,6-dimethyl) alters pharmacophore interactions .

- Mechanistic Studies : Compare SAR (structure-activity relationship) trends across analogs. For instance, ethyl groups enhance lipophilicity and membrane permeability, but bulky substituents may hinder target binding .

Q. How can reaction mechanisms for this compound synthesis be probed using isotopic labeling or kinetic studies?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C or ²H at the ethyl group to track incorporation via NMR or MS .

- Kinetic Profiling : Monitor intermediates via in-situ IR or stopped-flow techniques. For example, identify rate-limiting steps (e.g., cyclization vs. alkylation) .

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.